2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Description
Chemical Significance and Research Context
The compound 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide represents a significant advancement in heterocyclic chemistry, particularly within the realm of 1,2,4-triazole derivatives. This molecule, identified by Chemical Abstracts Service number 1071368-77-8, exemplifies the complex structural arrangements that modern medicinal chemists employ to achieve specific biological activities. The compound's molecular formula C19H22N6OS and molecular weight of 382.48 place it within the category of medium-sized organic molecules suitable for pharmaceutical applications.
The research significance of this compound stems from its incorporation of multiple pharmacologically relevant moieties. The presence of the 1,2,4-triazole core structure positions it within a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The additional structural elements, including the methylphenyl amino group and the acetohydrazide functionality, contribute to its potential as a lead compound for drug development or as a synthetic intermediate in the preparation of more complex therapeutic agents.
Contemporary research in triazole chemistry has demonstrated that compounds bearing similar structural features exhibit significant biological activities against various human cancer cell lines. The strategic incorporation of the thioacetohydrazide moiety represents a particularly important design element, as compounds containing this functional group have shown promising results in anticancer screening programs. The compound's structural complexity allows for multiple points of molecular recognition and binding, which is essential for achieving selective biological activity.
Historical Development of 1,2,4-Triazole Derivatives
The development of 1,2,4-triazole derivatives traces back to the pioneering work of Bladin in 1885, who first coined the term triazole to describe the five-membered heterocyclic ring system containing three nitrogen atoms. This foundational discovery established the groundwork for what would become one of the most important classes of heterocyclic compounds in modern chemistry. The molecular formula C2H3N3 that characterizes the basic triazole structure represents a deceptively simple framework that has yielded extraordinary chemical and biological diversity.
The historical trajectory of triazole development accelerated significantly with the discovery of antifungal activities in azole derivatives in 1944. This breakthrough led to the development of clinically important antifungal agents such as fluconazole, itraconazole, voriconazole, and posaconazole, which established triazoles as essential therapeutic agents. The mechanism of antifungal action, involving the inhibition of ergosterol synthesis and blocking of P450-dependent enzymes, demonstrated the precise molecular interactions possible with triazole-containing compounds.
The evolution from simple triazole structures to complex derivatives like this compound reflects decades of systematic structure-activity relationship studies. Researchers have progressively modified the basic triazole scaffold by introducing various substituents and functional groups to optimize biological activity, selectivity, and pharmacokinetic properties. The development of synthetic methodologies, including one-pot protocols and efficient cyclization reactions, has enabled the preparation of increasingly sophisticated triazole derivatives.
Table 1: Historical Milestones in 1,2,4-Triazole Development
| Year | Milestone | Significance |
|---|---|---|
| 1885 | Discovery of triazole by Bladin | Established basic heterocyclic framework |
| 1944 | Discovery of antifungal activities | First therapeutic application |
| 1990s | Development of fluconazole | Clinical breakthrough in antifungal therapy |
| 2000s | Emergence of triazole anticancer agents | Expanded therapeutic scope |
| 2010s | Advanced synthetic methodologies | Enabled complex derivative synthesis |
Position Within Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound occupies a unique position as a multi-heterocyclic system. The compound integrates the 1,2,4-triazole framework with additional nitrogen-containing functionalities, creating a complex molecular architecture that demonstrates the sophisticated design principles employed in modern drug discovery.
The 1,2,4-triazole core structure exhibits distinctive chemical properties that distinguish it from other five-membered heterocycles. The presence of three nitrogen atoms within the ring system creates a highly electron-deficient environment that facilitates various chemical transformations. The planar molecular geometry and aromatic character, resulting from the delocalization of six π electrons around the ring, contribute to the compound's stability and ability to participate in π-π stacking interactions with biological targets.
The positional arrangement of nitrogen atoms in the 1,2,4-triazole system enables both electrophilic and nucleophilic substitution reactions, providing synthetic chemists with multiple pathways for structural modification. This reactivity profile has been exploited in the development of the target compound, where nucleophilic substitution at the 3-position has enabled the introduction of the thioacetohydrazide functionality. The resulting molecular architecture combines the inherent biological activity of the triazole core with the additional pharmacological properties conferred by the hydrazide and amino substituents.
The compound's position within heterocyclic chemistry is further defined by its relationship to other bioactive heterocyclic systems. The integration of multiple nitrogen-containing heterocycles within a single molecular framework represents a strategy commonly employed in medicinal chemistry to achieve synergistic biological effects. This approach allows for the optimization of multiple pharmacological parameters simultaneously, including potency, selectivity, and metabolic stability.
Research Objectives and Scope
Current research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. The primary research focus centers on elucidating the compound's potential biological activities, particularly in the context of anticancer and antimicrobial applications, where structurally related triazole derivatives have demonstrated significant promise.
The scope of contemporary research includes comprehensive structure-activity relationship studies designed to understand how specific structural modifications affect biological activity. Researchers are particularly interested in investigating how the methylphenyl amino substituent influences the compound's interaction with biological targets compared to other aromatic amine derivatives. The presence of the acetohydrazide functionality provides an additional point of investigation, as hydrazide-containing compounds have shown unique mechanisms of action in various therapeutic contexts.
Synthetic methodology development represents another crucial research objective, with investigators seeking to optimize the preparation of this compound and related derivatives. Recent advances in one-pot synthesis protocols and cyclization methodologies have enabled more efficient synthetic routes to complex triazole derivatives. The development of environmentally friendly synthetic approaches and the optimization of reaction conditions for large-scale preparation constitute important areas of ongoing investigation.
Table 2: Current Research Objectives and Applications
| Research Area | Specific Focus | Expected Outcomes |
|---|---|---|
| Biological Activity | Anticancer screening | Identification of active compounds |
| Structure-Activity | Substituent effects | Optimized derivatives |
| Synthetic Methods | Efficient preparation | Scalable synthetic routes |
| Mechanism Studies | Target identification | Understanding of action |
The interdisciplinary nature of current research requires collaboration between synthetic chemists, biochemists, and pharmacologists to fully explore the compound's potential. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, are employed to characterize the compound's structural features and understand its interactions with biological systems. The integration of computational chemistry methods, including molecular modeling and quantum chemical calculations, provides additional insights into the compound's electronic properties and potential binding modes with biological targets.
Properties
IUPAC Name |
2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAUYPNQTOIQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reagents
The synthesis employs reagents such as:
- Hydrogen peroxide (oxidation)
- Sodium borohydride (reduction)
- Nucleophiles like amines or thiols (substitution reactions).
Solvent Systems
Common solvents include methanol or ethanol, which are used due to their ability to dissolve reactants and facilitate reactions under reflux conditions.
Reaction Techniques
Reactions are carried out using:
- Refluxing: Maintaining elevated temperatures to improve reaction efficiency.
- Stirring under inert atmospheres: Preventing oxidation by using nitrogen or argon gas.
Detailed Synthesis Pathway
Stepwise Procedure
Formation of Triazole Ring
The precursor containing phenyl and amino groups undergoes cyclization with hydrazine derivatives to form the triazole ring.Thioether Functionalization
The triazole intermediate is treated with sulfur-containing reagents (e.g., thiols) under controlled conditions to introduce the thioether group.Acetohydrazide Addition
The final step involves reacting the thioether intermediate with acetohydrazide in methanol or ethanol at reflux temperature to yield the target compound.
Optimization Parameters
Critical factors include:
- Temperature control: Typically maintained between 60–80°C during reflux.
- Reaction time: Varies from 4–8 hours depending on reagent concentration.
- Purity enhancement: Post-reaction purification via recrystallization in ethanol.
Characterization Techniques
Characterization is essential for confirming the structure and purity of the synthesized compound:
- Nuclear Magnetic Resonance (NMR) : Identifies chemical shifts corresponding to functional groups.
- Infrared Spectroscopy (IR) : Detects characteristic bonds such as C=N and S-H.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Yield and Purity
The synthesis typically achieves yields of approximately 85–90%, depending on reaction conditions and purification methods. High purity is confirmed through spectroscopic analysis.
Data Table: Summary of Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Triazole formation | Hydrazine derivatives | Cyclization at 70°C | ~90 |
| Thioether functionalization | Thiols | Stirring under inert atmosphere | ~85 |
| Acetohydrazide addition | Acetohydrazide in methanol | Reflux at 80°C | ~89 |
Chemical Reactions Analysis
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Recent studies have shown that derivatives of triazole compounds exhibit potent antioxidant properties. For instance, a related compound demonstrated a reducing power significantly higher than that of butylated hydroxytoluene (BHT), indicating its potential as an effective antioxidant agent in food preservation and health supplements .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer effects. Research indicates that 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in malignant cells .
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications. Studies have indicated that triazole derivatives can effectively combat bacterial and fungal infections due to their ability to disrupt microbial cell membranes and inhibit essential enzymes .
Fungicides
The triazole group is well-known for its application in agriculture as fungicides. The compound's structure suggests it could be developed into a novel fungicide that targets specific fungal pathogens affecting crops. Its effectiveness against plant pathogens could lead to enhanced crop yields and reduced reliance on traditional chemical fungicides .
Enzyme Inhibition Studies
In biochemical research, compounds like this compound are valuable for studying enzyme inhibition. They can serve as inhibitors for various enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the synthesized compounds accurately .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Šermukšnytė et al. (2022) | Antioxidant | Compound showed higher antioxidant capacity than BHT. |
| DergiPark Study | Anticancer | Induced apoptosis in cancer cell lines. |
| MDPI Research | Antimicrobial | Effective against multiple bacterial strains. |
Mechanism of Action
The mechanism of action of 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related derivatives:
Physicochemical Properties
- Lipophilicity : The target compound’s 3-methylphenyl group increases logP compared to pyridinyl or thiophene analogs, favoring blood-brain barrier penetration.
- Solubility : Free hydrazide derivatives (e.g., target compound) show higher aqueous solubility than Schiff base derivatives (e.g., Compound 10) due to hydrogen bonding .
Structure-Activity Relationship (SAR) Insights
Aromatic Substituents :
- Phenyl vs. Pyridinyl : Phenyl enhances aromatic interactions, while pyridinyl introduces hydrogen-bonding capability .
- Meta-Methyl (Target) vs. Para-Methyl (HR166124) : Meta substitution may reduce steric hindrance, improving target binding .
Free hydrazides (e.g., target compound) serve as versatile intermediates for further derivatization .
Biological Activity
2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and an acetohydrazide moiety. Its molecular formula is , with a molecular weight of approximately 398.48 g/mol . The presence of the triazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.
- Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, significantly reducing oxidative stress markers in biological systems .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
Antioxidant Activity
Research indicates that this compound possesses antioxidant capabilities superior to traditional antioxidants like butylated hydroxytoluene (BHT). In a study measuring Ferric Reducing Antioxidant Power (FRAP), the compound exhibited a reducing power equivalent to Fe, compared to for BHT .
Antimicrobial Activity
The compound has been tested against various microbial strains, showing promising results:
- Staphylococcus aureus
- Enterococcus faecalis
- Bacillus cereus
These studies suggest that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
- Antioxidant Efficacy Study : A study published in MDPI highlighted the antioxidant capacity of the compound compared to established antioxidants. It was found to be 1.5 times more effective than BHT in reducing oxidative stress markers in vitro .
- Antimicrobial Evaluation : In another research article, the compound was evaluated for its antimicrobial properties against several pathogens. It showed moderate to high activity against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent .
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide?
The compound is typically synthesized via multi-step reactions involving:
- Thiosemicarbazide cyclization : Formation of the 1,2,4-triazole core under basic or acidic conditions, as seen in analogous syntheses of triazole-thioacetohydrazides .
- Alkylation/Mannich reactions : Introduction of the 3-methylphenylaminoethyl substituent via nucleophilic substitution or condensation .
- Hydrazide formation : Reaction of ester intermediates with hydrazine hydrate in propan-2-ol under reflux, a method validated for similar acetohydrazides .
Key characterization includes elemental analysis, IR (to confirm thioether and hydrazide groups), and chromatographic purity checks .
Advanced Synthesis
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent selection : Propan-2-ol or ethanol is preferred for hydrazide formation due to compatibility with hydrazine hydrate and ease of recrystallization .
- Reflux duration : Extended reflux (3–4 hours) ensures complete ester-to-hydrazide conversion, monitored via TLC .
- Purification : Recrystallization from propan-2-ol or ethanol removes unreacted starting materials, as demonstrated in studies on structurally related triazoles .
Basic Characterization
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Elemental analysis : Validates empirical formula and purity (>98% for pharmacological studies) .
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3200–3400 cm⁻¹ for hydrazide, C=S stretch at 650–750 cm⁻¹) .
- Chromatography : HPLC or TLC confirms homogeneity, with Rf values compared to intermediates .
Advanced Characterization
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR)?
- X-ray crystallography : Resolves ambiguities in regiochemistry or tautomeric forms, as applied to triazole derivatives in .
- 2D NMR (COSY, HSQC) : Assigns proton environments and clarifies substitution patterns, especially for aromatic protons in the 3-methylphenyl group .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks and detects minor impurities from side reactions .
Pharmacological Activity
Q. How should researchers design experiments to evaluate this compound’s biological activity?
- In vitro assays : Test acetylcholinesterase inhibition (IC₅₀ determination) or antimicrobial activity (MIC against Gram+/− bacteria) using protocols from studies on related triazole-thioacetohydrazides .
- Molecular docking : Predict binding affinity to target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina, referencing structural analogs in .
- Toxicity screening : Use brine shrimp lethality assays (Artemia salina) to establish preliminary safety profiles .
Data Contradictions
Q. How to address unexpected byproducts or contradictory biological activity data?
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates, as differing hydrazine derivatives (e.g., 4-methoxyphenyl vs. phenylhydrazine) can lead to divergent products .
- Mechanistic studies : Probe alternative reaction pathways (e.g., cyclization vs. Schiff base formation) under varying pH conditions .
- Statistical analysis : Apply ANOVA to biological replicates to distinguish assay variability from true pharmacological effects .
Salt Formation
Q. What methods enhance solubility or bioavailability via salt formation?
- Acid-base reactions : React the hydrazide with HCl or acetic acid to form hydrochlorides or acetates, as shown for triazole-carboxylic acid salts with improved aqueous solubility .
- Counterion screening : Test sodium, potassium, or ammonium salts for crystallinity and stability using pH-solubility profiles .
Structure-Activity Relationship (SAR) Studies
Q. What techniques enable systematic SAR analysis for this compound?
- Analog synthesis : Modify the 3-methylphenyl group (e.g., halogenation, methoxy substitution) and compare bioactivity .
- QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate structural features with activity, validated in studies on triazole-based inhibitors .
- Crystallographic data : Compare binding modes of analogs to identify critical interactions, as done for acetylcholinesterase inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
